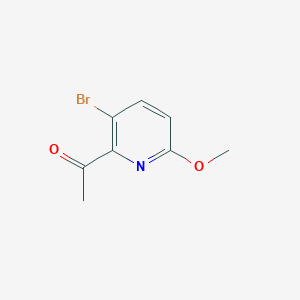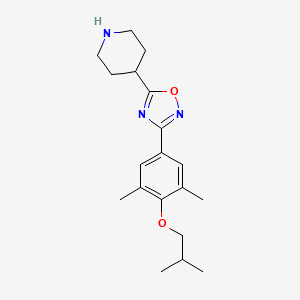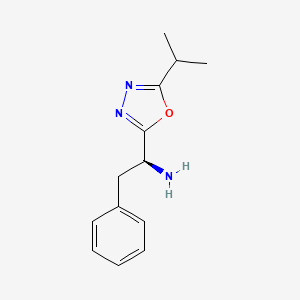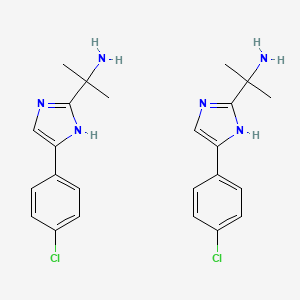
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine is a chemical compound that features an imidazole ring substituted with a chlorophenyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine typically involves the formation of the imidazole ring followed by the introduction of the chlorophenyl and amine groups. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazole ring.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the imidazole ring in a single step.
Oxidative Coupling: This method involves the coupling of precursors under oxidative conditions to form the imidazole ring.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of the imidazole ring and subsequent substitution with the chlorophenyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where the chlorophenyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
Para-Chloroamphetamine (PCA): A substituted amphetamine with similar structural features but different biological activities.
4-Chlorophenyl-2-propanamine: A related compound with a similar core structure but lacking the imidazole ring.
Imidazopyridine Derivatives: Compounds with similar imidazole-based structures but different substituents and properties.
Uniqueness
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine is unique due to its specific combination of the imidazole ring, chlorophenyl group, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C24H28Cl2N6 |
|---|---|
分子量 |
471.4 g/mol |
IUPAC名 |
2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]propan-2-amine |
InChI |
InChI=1S/2C12H14ClN3/c2*1-12(2,14)11-15-7-10(16-11)8-3-5-9(13)6-4-8/h2*3-7H,14H2,1-2H3,(H,15,16) |
InChIキー |
MGFBKWHRPKGYLU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)N.CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


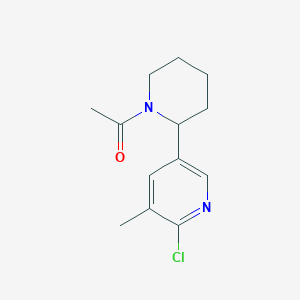
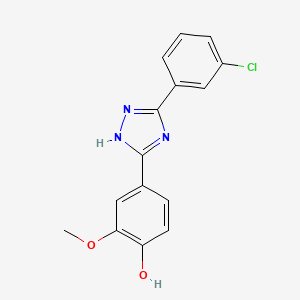
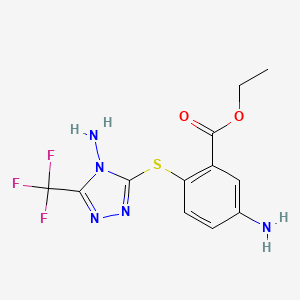

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)


![(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride](/img/structure/B11804997.png)

![4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B11805007.png)
